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Compound of Interest

4-Pyrimidinamine, 6-chloro-N-(2-
Compound Name:

phenylethyl)-
CAS No.: 19808-07-2
Cat. No.: B1453559

Get Quote

Executive Summary: The Case for 2-Bromoquinolin-
4-amine

In drug development, 2-Bromoquinolin-4-amine serves as a scaffold for "scaffold-hopping" in
kinase inhibitor design.[1][2] Its primary utility is the C2-bromine handle, which undergoes
Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[1][2]

Why CAS 36825-35-1? While the Chloro-analog (2-Chloroquinolin-4-amine) is significantly
cheaper, it requires specialized, expensive ligands (e.g., XantPhos, BrettPhos) and harsher
conditions to activate the C-Cl bond.[1][2] The Bromo-analog (CAS 36825-35-1) offers a
"Goldilocks" balance: it is reactive enough to couple using standard ligands (e.g., BINAP, dppf)
under milder conditions, yet stable enough to survive storage without significant debromination.

[1][°]

Critical Quality Control Parameters (Industrial
Batches)
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For pharmaceutical applications, "purity” is insufficient; the impurity profile dictates process
safety and yield.[1]

Table 1: Standard vs. Critical QC Specifications

Standard Industrial Pharma-Grade Rationale for Drug

Parameter

Spec

Requirement

Development

Assay (HPLC)

= 98.0%

> 99.0% (Area %)

High purity prevents
catalyst poisoning in
subsequent Pd-

coupling steps.[1][2]

Appearance

Yellow/Tan Solid

Off-white to Pale

Yellow

Darkening indicates
oxidation of the amine
or photolytic
debromination.[1][2]

Regioisomer

Not Specified

< 0.15% (4-Bromo

isomer)

Critical: The 4-bromo-
2-amino isomer is a
"dead end" impurity
that co-elutes in many

systems.[1][2]

Dibromo Impurity

< 1.0%

< 0.10% (2,4-

Dibromo)

Competing substrate;
consumes Pd-catalyst
and generates bis-

coupled side products.

[1](2]

Water (KF)

< 1.0%

< 0.5%

Excess water
hydrolyzes Pd-
catalysts and
promotes

dehalogenation.[1][2]

LOD (Volatiles)

< 1.0%

< 0.5%

Solvent entrapment
(e.g., DMF) can
interfere with

stoichiometry.[1][2]
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Deep Dive: The Regioisomer Trap

The most insidious impurity is 4-Bromoquinolin-2-amine.[1][2]
 Origin: Non-selective amination of 2,4-dibromoquinoline.[1][2]

e Impact: It has the same mass (MW 223.[2]07) but different reactivity. In a Buchwald coupling
targeting the C2 position, this impurity remains unreacted or reacts sluggishly, complicating
final purification.[1]

» Detection: Requires a specialized HPLC method (e.g., Phenyl-Hexyl column) rather than
standard C18 to resolve the positional isomers.

Performance Comparison: Bromo (36825-35-1) vs.
Chloro Analog[1][2][3]

The following data summarizes a comparative study of a Buchwald-Hartwig coupling reaction
between the quinoline scaffold and a model aniline (4-morpholinoaniline).

Reaction Conditions: 1.0 eq Halide, 1.1 eq Amine, 2 mol% Pd(OAc)z, 3 mol% BINAP, Cs2COs,
Toluene, 100°C, 4h.[1]
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2-Bromo (CAS

Feature 2-Chloro Analog Impact
36825-35-1)
Bromo allows faster
) throughput and lower
Conversion (4h) 94% 35%

energy consumption.

[1](2]

Catalyst Load

Works at 1-2 mol%

Requires 5-10 mol%

Lower Pd residue in
API; significantly
reduced purification
cost.[1][2]

Ligand Needs

Standard (BINAP,
PPhs)

Specialized
(XantPhos)

Bromo reduces IP
risks and ligand costs.

[1](2]

Temp. Sensitivity

Active at 80°C

Requires >110°C

Milder temps protect
sensitive functional
groups on the
coupling partner.[1][2]

Visualizing the Mechanism & Impurity Risks

The diagram below illustrates the synthesis pathway and where critical impurities

(Regioisomers and Bis-products) arise, guiding the QC strategy.

2,4-Dibromoquinoline

Non-selective

Selective Amination
(C4 Position)

Impurity A:

2-Bromoquinolin-4-amine
(CAS 36825-35-1)

Ammonia (NH3)

Impurity B:

2,4-Diaminoquinoline
(Over-reaction)

Click to download full resolution via product page
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Caption: Synthesis pathway showing the origin of the critical Regioisomer impurity (Impurity A)
which must be controlled via HPLC.

Experimental Protocol: "Use Test" for Batch
Validation

To ensure a batch of CAS 36825-35-1 is suitable for GMP manufacturing, a functional "Use
Test" is recommended alongside standard analytical release.[1][2]

Protocol: Standardized Buchwald Coupling Efficiency
Test

Objective: Verify the reactivity of the C-Br bond and absence of catalyst poisons.

Setup: In a 20mL vial, charge CAS 36825-35-1 (1.0 mmol, 223 mg), Aniline (1.2 mmol), and
Cs2C0s3 (2.0 mmol).

o Catalyst Addition: Add Pd(dppf)Clz[1][2]-DCM (0.02 mmol, 2 mol%).[1][2]
e Solvent: Add degassed 1,4-Dioxane (5 mL).
o Reaction: Heat to 90°C for exactly 2 hours under N-.
e Analysis: Aliquot 50 pL into MeCN. Analyze by HPLC (254 nm).
e Acceptance Criteria:
o Conversion: > 90% (Area %).[1][2]

o Profile: No single unknown impurity > 1.0% generated during reaction (indicates clean
transformation).[1][2]

QC Workflow Logic

The following decision tree ensures only high-quality material enters the production stream.
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Incoming Batch
CAS 36825-35-1

1. Appearance Check
(Off-white?)

Pass

2. HPLC Assay
(>99%7?)

Pass

3. Regioisomer Check

(<O. 1 5%?) F-ail (Dark/Brown)

Pass Fail

4. Functional Use Test

' Fail (I High
(Conversion >90%7?) ail (Isomer High)

Pass Fail (Poisoned)

RELEASE for GMP REJECT / Reprocess

Click to download full resolution via product page

Caption: Step-by-step Quality Control logic flow. The Regioisomer check is the critical
differentiator for pharmaceutical grade material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Comparison Guide: Quality Control &
Performance of CAS 36825-35-1[2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453559/docs#technical-comparison-guide-quality-
control-performance-of-cas-36825-35-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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